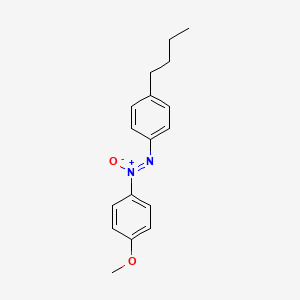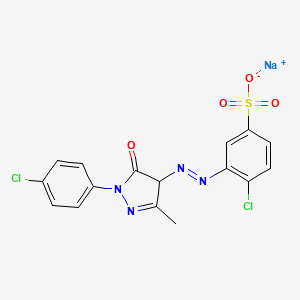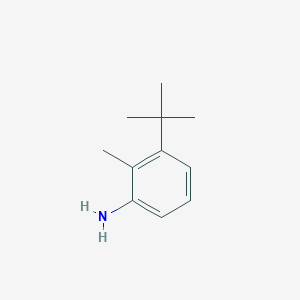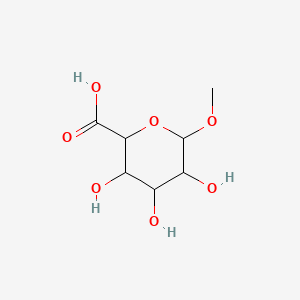
Diazene, (4-butylphenyl)(4-methoxyphenyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Butyl-4-methoxyazoxybenzene is an organic compound with the molecular formula C17H20N2O2. It is a member of the azoxybenzene family, characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butyl-4-methoxyazoxybenzene typically involves the reaction of 4-butylaniline with 4-methoxybenzene diazonium salt. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as copper powder. The reaction proceeds through the formation of an intermediate azo compound, which is subsequently oxidized to form the azoxy compound .
Industrial Production Methods
Industrial production of 4’-Butyl-4-methoxyazoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Butyl-4-methoxyazoxybenzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield amines or azo compounds.
Substitution: The benzene rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines or azo derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4’-Butyl-4-methoxyazoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4’-Butyl-4-methoxyazoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates and interact with nucleophiles in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Butyl-4’-methoxyazobenzene: Similar structure but with an azo group instead of an azoxy group.
4-Butyl-4’-nitroazoxybenzene: Contains a nitro group in place of the methoxy group.
4-Butyl-4’-hydroxyazoxybenzene: Features a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both butyl and methoxy groups enhances its solubility and stability, making it a valuable compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
31401-36-2 |
|---|---|
Molekularformel |
C17H20N2O2 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
(4-butylphenyl)imino-(4-methoxyphenyl)-oxidoazanium |
InChI |
InChI=1S/C17H20N2O2/c1-3-4-5-14-6-8-15(9-7-14)18-19(20)16-10-12-17(21-2)13-11-16/h6-13H,3-5H2,1-2H3 |
InChI-Schlüssel |
BZRVTWXLAZABOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)
![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)


![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)


![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)

![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)

